molecular formula C18H11ClN4OS B14875833 2-(1,3-benzothiazol-2-yl)-N-(5-chloropyridin-2-yl)pyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-(5-chloropyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B14875833
M. Wt: 366.8 g/mol
InChI Key: TUJMQHPHNXHVLI-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide is a complex organic compound that features a benzo[d]thiazole ring, a chloropyridine moiety, and a nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzo[d]thiazole ring, followed by the introduction of the chloropyridine and nicotinamide groups through nucleophilic substitution and amide coupling reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or imaging agent.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as organic light-emitting diodes (OLEDs) and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Known for its photophysical properties and used in optoelectronics.

    2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Used as a fluorescent probe for imaging biological molecules.

    6-(2-(benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol: Investigated as a corrosion inhibitor.

Uniqueness

2-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)nicotinamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.

Properties

Molecular Formula

C18H11ClN4OS

Molecular Weight

366.8 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(5-chloropyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C18H11ClN4OS/c19-11-7-8-15(21-10-11)23-17(24)12-4-3-9-20-16(12)18-22-13-5-1-2-6-14(13)25-18/h1-10H,(H,21,23,24)

InChI Key

TUJMQHPHNXHVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=NC=C(C=C4)Cl

Origin of Product

United States

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